molecular formula C11H9NO2 B3025000 2-Cyano-3-(4-methylphenyl)acrylic acid CAS No. 20374-48-5

2-Cyano-3-(4-methylphenyl)acrylic acid

Cat. No.: B3025000
CAS No.: 20374-48-5
M. Wt: 187.19 g/mol
InChI Key: VSMAAVBAABUVMQ-UXBLZVDNSA-N
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Description

Significance of Cyanoacrylic Acid Derivatives in Organic and Materials Science

Cyanoacrylic acid derivatives are a class of organic compounds that have garnered considerable attention due to their versatile chemical properties and wide-ranging applications. The presence of both an electron-withdrawing cyano group and a carboxyl group (or its ester) attached to a carbon-carbon double bond makes these molecules highly reactive and amenable to various chemical transformations.

In the field of materials science, the most prominent application of cyanoacrylates is in the formulation of rapid-curing adhesives, commonly known as "superglues." This property arises from their facile anionic polymerization initiated by weak bases, such as traces of moisture. Beyond adhesives, these derivatives are valuable monomers in the synthesis of specialized polymers. The resulting polymers can exhibit unique optical and electronic properties, making them candidates for applications in advanced materials.

From the perspective of organic synthesis, cyanoacrylic acid and its derivatives serve as versatile building blocks. The electron-deficient nature of the double bond makes them excellent Michael acceptors, readily participating in conjugate addition reactions. This reactivity allows for the introduction of complex functionalities and the construction of diverse molecular frameworks, rendering them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Historical Context of 2-Cyano-3-(4-methylphenyl)acrylic Acid Studies

While the broader class of cyanoacrylates has a well-documented history, with their adhesive properties discovered serendipitously during World War II, the specific historical timeline for the study of this compound is less clearly defined in seminal literature. Early research into cyanoacrylates was largely driven by their potential for industrial and medical applications.

The synthesis of various substituted phenylcyanoacrylates, including the 4-methylphenyl derivative, is a logical extension of the well-established Knoevenagel condensation reaction. It is plausible that this compound was first synthesized as part of broader investigations into the effects of substituent groups on the properties and reactivity of the cyanoacrylic acid scaffold. However, dedicated early studies focusing exclusively on this compound are not prominently highlighted in historical chemical literature.

Scope and Research Objectives for Academic Investigation of the Compound

The academic investigation of this compound and its derivatives is driven by several key research objectives:

Exploration of Synthetic Methodologies: A primary focus is the optimization of synthetic routes to this compound and its derivatives, often employing variations of the Knoevenagel condensation to achieve high yields and purity under mild conditions.

Characterization of Physicochemical Properties: Detailed characterization of its structural, spectroscopic, and thermal properties is crucial for understanding its behavior and predicting its potential applications. This includes in-depth analysis of its crystal structure and the influence of the 4-methylphenyl group on its molecular geometry and electronic properties.

Investigation of Reactivity and Mechanistic Pathways: A significant area of research involves elucidating the mechanisms of its reactions, particularly its polymerization behavior and its utility as a substrate in various organic transformations.

Development of Novel Materials: Researchers are actively exploring the incorporation of this compound into polymeric structures to create new materials with tailored optical, thermal, and mechanical properties.

Application in Organic Synthesis: A continuing objective is to leverage the unique reactivity of this compound as an intermediate in the synthesis of more complex and potentially bioactive molecules.

Detailed Research Findings

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, cyanoacetic acid , with a carbonyl compound, 4-methylbenzaldehyde (B123495) (also known as p-tolualdehyde).

The general reaction scheme is as follows:

The reaction is typically carried out in the presence of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), which acts as a catalyst. The choice of solvent can vary, with ethanol (B145695) being a common option. The reaction proceeds through a series of steps involving the formation of a carbanion from cyanoacetic acid, nucleophilic attack on the carbonyl carbon of 4-methylbenzaldehyde, and subsequent dehydration to yield the final product.

While specific reaction conditions for the synthesis of the acid are not extensively detailed in readily available literature, the synthesis of its ethyl ester, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate , has been reported with a high yield of 94.9%. nih.gov This synthesis involves refluxing p-toluic aldehyde and ethyl cyanoacetate (B8463686) in ethanol with ammonium acetate as the catalyst. nih.gov A similar approach using cyanoacetic acid instead of its ethyl ester would be expected to yield the desired carboxylic acid.

Spectroscopic Properties

The spectroscopic properties of this compound can be inferred from its structure and from data reported for its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylphenyl group, a singlet for the methyl protons, and a singlet for the vinylic proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. For the related ethyl ester, the ¹H NMR spectrum in d⁶-DMSO shows a singlet for the vinylic proton at 8.35 ppm, doublets for the aromatic protons at 7.98 and 7.41 ppm, a singlet for the methyl protons at 2.40 ppm, and signals for the ethyl group. nih.gov

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the nitrile carbon, the carbons of the double bond, and the carbons of the 4-methylphenyl group. For the ethyl ester, the ¹³C NMR spectrum shows signals for the ester carbonyl at 161.98 ppm, the nitrile carbon at 115.78 ppm, and the methyl carbon at 21.33 ppm, along with other signals for the aromatic and vinylic carbons. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and the C=C stretch of the alkene.

UV-Visible (UV-Vis) Spectroscopy:

The presence of a conjugated system involving the phenyl ring, the acrylic double bond, and the cyano and carboxyl groups suggests that the compound will absorb in the UV region of the electromagnetic spectrum.

Crystal Structure and Molecular Geometry

The study reveals that the molecule adopts a largely planar conformation. nih.gov The C=C double bond is nearly coplanar with the attached phenyl ring, which facilitates a highly delocalized electron system. nih.gov This planarity is a key feature of such D-π-A (donor-π-acceptor) systems, where the methyl-substituted phenyl ring acts as the electron donor and the cyano group as the electron acceptor, connected by the π-system of the double bond. nih.gov

Interactive Data Table: Crystal Data for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7616 (4)
b (Å)17.7989 (15)
c (Å)14.2841 (12)
β (°)93.8021 (10)
Volume (ų)1207.93 (18)
Z4

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay of its functional groups.

Polymerization: Like other cyanoacrylates, this compound is expected to undergo anionic polymerization, particularly in its ester forms. The presence of the carboxylic acid group may influence this reactivity.

Michael Addition: The electron-deficient nature of the β-carbon of the acrylic system makes it susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of substituents at this position.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride, providing a handle for further functionalization.

Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional pathways for chemical modification.

Applications in Materials Science

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of materials science.

Monomer for Specialty Polymers: As a functionalized acrylic acid, it can be used as a monomer or co-monomer in polymerization reactions. The resulting polymers would possess pendant cyano and phenyl groups, which could impart desirable properties such as increased refractive index, thermal stability, or specific solubility characteristics.

Nonlinear Optical (NLO) Materials: The D-π-A structure of this molecule is a common feature in materials with nonlinear optical properties. The intramolecular charge transfer from the methylphenyl group to the cyano group could lead to a significant second-order NLO response, making it a candidate for applications in optoelectronics. nih.gov

Role in Organic Synthesis

In the context of organic synthesis, this compound serves as a valuable intermediate and building block.

Precursor to Complex Molecules: Its multiple functional groups and reactive double bond make it a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and polyfunctional acyclic systems.

Michael Acceptor: Its role as a Michael acceptor is a key feature, enabling the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled manner. This is a fundamental transformation in the construction of a wide array of organic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMAAVBAABUVMQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364396
Record name (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80540-68-7
Record name NSC230320
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Green Chemistry Approaches for 2 Cyano 3 4 Methylphenyl Acrylic Acid and Its Derivatives

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone for the formation of carbon-carbon bonds and is extensively utilized for the synthesis of 2-cyano-3-(4-methylphenyl)acrylic acid and its analogues. researchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, such as cyanoacetic acid or its esters, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. researchgate.net In the context of this compound, the primary reactants are 4-methylbenzaldehyde (B123495) and cyanoacetic acid.

The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene (B1212753) compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The subsequent elimination of a water molecule yields the desired α,β-unsaturated product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Catalytic Systems in Knoevenagel Condensation (e.g., Piperidine (B6355638), DBU, Acetamidine)

A variety of catalytic systems have been employed to facilitate the Knoevenagel condensation for the synthesis of this compound and its derivatives. Traditional and widely used catalysts include weak organic bases such as piperidine. mdpi.comchemrxiv.org Piperidine is effective in promoting the reaction between benzaldehydes and active methylene compounds like 2-cyanoacetamide (B1669375). mdpi.com For instance, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide is achieved by refluxing the corresponding aldehyde and 2-cyanoacetamide in ethanol (B145695) with piperidine as a catalyst. mdpi.com

In the pursuit of more efficient and versatile catalysts, amidine derivatives such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have gained prominence. DBU is a non-nucleophilic, sterically hindered base that has shown high efficacy in promoting various organic transformations, including the Knoevenagel condensation. Its strong basicity allows for rapid deprotonation of the active methylene compound, often leading to shorter reaction times and higher yields.

Solvent-Free and Microwave-Assisted Synthetic Strategies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and microwave-assisted synthetic strategies for the Knoevenagel condensation. These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and shorten reaction times. nih.gov

Solvent-free, or solid-state, reactions are conducted by grinding the reactants together, sometimes in the presence of a solid-supported catalyst. This method is not only environmentally friendly but can also lead to higher yields and selectivity due to the specific crystalline arrangement of the reactants. Triphenylphosphine has been reported as an efficient catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate (B8463686) or malononitrile (B47326), affording olefins in excellent yields. mdpi.com

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Knoevenagel condensation, microwave-assisted synthesis often leads to a dramatic reduction in reaction times, from hours to minutes, along with improved yields. nih.gov The combination of solvent-free conditions and microwave irradiation represents a particularly sustainable protocol. For instance, the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate has been efficiently carried out using ammonium (B1175870) acetate (B1210297) as a catalyst under solvent-free microwave irradiation, resulting in high yields and short reaction times. nih.gov Porous calcium hydroxyapatite (B223615) has also been successfully employed as a catalyst in microwave-assisted, solvent-free Knoevenagel condensations. mdpi.com

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. While a direct three-component synthesis of this compound itself is not commonly reported, the Knoevenagel condensation is a key initial step in many MCRs that lead to more complex heterocyclic structures.

For example, a common MCR involves the reaction of an aldehyde (like 4-methylbenzaldehyde), an active methylene compound (like ethyl cyanoacetate or malononitrile), and a third component. A well-known example is the synthesis of 2-amino-4H-pyrans, which can be achieved through a one-pot reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. researchgate.net In this type of reaction, the initial step is the Knoevenagel condensation between the aldehyde and malononitrile. The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by cyclization and tautomerization to yield the final 4H-pyran derivative.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be readily modified to generate a library of analogues with diverse properties. The primary points of derivatization are the carboxylic acid and the aromatic ring. Esterification and amidation of the carboxylic acid group are common strategies to produce ester and amide analogues, respectively.

Synthesis of Ester Analogues (e.g., Ethyl 2-cyano-3-(4-methylphenyl)acrylate)

Ester analogues of this compound, such as Ethyl 2-cyano-3-(4-methylphenyl)acrylate, are typically synthesized via a Knoevenagel condensation between 4-methylbenzaldehyde and an alkyl cyanoacetate, most commonly ethyl cyanoacetate. chemrxiv.orgresearchgate.net The reaction is generally catalyzed by a base, such as piperidine or ammonium acetate. chemrxiv.orgnih.gov

The synthesis of various (E)-ethyl-2-cyano-3-(aryl)acrylates has been reported through this method. researchgate.net For instance, a range of substituted benzaldehydes can be reacted with ethyl cyanoacetate in the presence of a catalytic amount of ammonium acetate under microwave irradiation and solvent-free conditions to afford the corresponding ethyl 2-cyano-3-aryl acrylates in excellent yields. nih.gov This approach is highly efficient and allows for the rapid generation of a diverse set of ester analogues.

ReactantsCatalystConditionsProductYield (%)
4-Methylbenzaldehyde, Ethyl cyanoacetatePiperidineToluene, RefluxEthyl 2-cyano-3-(4-methylphenyl)acrylate-
Substituted Benzaldehydes, Ethyl cyanoacetateAmmonium AcetateMicrowave, Solvent-freeEthyl 2-cyano-3-(aryl)acrylates85-99
4-Nitrobenzaldehyde, Ethyl cyanoacetatePorous Calcium HydroxyapatiteMicrowave, Solvent-freeEthyl 2-cyano-3-(4-nitrophenyl)acrylateHigh

Synthesis of Amide Analogues

Amide analogues of this compound are synthesized by reacting 4-methylbenzaldehyde with a 2-cyanoacetamide derivative. The parent 2-cyano-3-(4-methylphenyl)acrylamide is obtained from the Knoevenagel condensation of 4-methylbenzaldehyde and 2-cyanoacetamide. This reaction is often catalyzed by a base like piperidine in a suitable solvent such as ethanol. mdpi.comperiodikos.com.br

A variety of N-substituted 2-cyanoacrylamides can be prepared by first synthesizing an N-substituted 2-cyanoacetamide, followed by its condensation with the appropriate aldehyde. periodikos.com.brnih.gov For example, a series of novel arylidene cyanoacetamide derivatives were synthesized by first reacting ethyl cyanoacetate with amines like cyclohexylamine, morpholine, or piperidine to form the corresponding N-substituted cyanoacetamides. These intermediates were then condensed with various aromatic aldehydes using trimethylamine (B31210) as a catalyst to yield the final amide products in excellent yields. nih.gov This two-step approach allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of amide analogues. researchgate.net

ReactantsCatalystConditionsProductYield (%)
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-CyanoacetamidePiperidineEthanol, Reflux2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide90
Substituted Benzaldehydes, N-Substituted CyanoacetamidesTrimethylamineEthanol, Room Temp.N-Substituted 2-cyano-3-(aryl)acrylamides70-90
Aromatic Aldehydes, CyanoacetamideAmmonium AcetateMicrowave, Solvent-free2-Arylidenecyanoacetamides81-99

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound and its derivatives. This reaction typically involves the condensation of an active methylene compound, such as cyanoacetic acid or its esters, with an aldehyde or ketone. In the context of creating a diverse library of derivatives, various aromatic and heteroaromatic aldehydes can be employed in this reaction.

The versatility of the Knoevenagel condensation allows for the introduction of a wide array of substituents on the phenyl ring, leading to a broad spectrum of 2-cyano-3-arylacrylic acid derivatives. By starting with substituted benzaldehydes, researchers can synthesize derivatives with different electronic and steric properties. For instance, the reaction can be performed with benzaldehydes bearing electron-donating groups (e.g., methoxy (B1213986), dimethylamino) or electron-withdrawing groups (e.g., nitro, halo).

Furthermore, the scope of the reaction extends beyond simple aromatic systems to include polycyclic aromatic and heteroaromatic aldehydes. This enables the synthesis of more complex derivatives containing moieties such as naphthyl, furyl, thienyl, and pyridyl groups. For example, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide yields 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, demonstrating the successful incorporation of a complex heterocyclic system. researchgate.net

Below is a table illustrating the synthesis of various 2-cyano-3-arylacrylic acid derivatives through the Knoevenagel condensation of different aldehydes with a cyanoacetic acid derivative.

AldehydeActive Methylene CompoundProduct
4-MethylbenzaldehydeCyanoacetic acidThis compound
4-MethoxybenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(4-methoxyphenyl)acrylate
4-(Dimethylamino)benzaldehydeCyanoacetic acid2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid
2-NaphthaldehydeCyanoacetic acid(E)-2-Cyano-3-(2-naphthyl)acrylic acid
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-Cyanoacetamide2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is no exception, with significant efforts being made to develop more environmentally friendly methods.

Utilization of Environmentally Benign Solvents (e.g., Water)

A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Knoevenagel condensation has been successfully carried out in aqueous media. For instance, the reaction of various aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate can be efficiently promoted in water, often without the need for a catalyst. google.com This approach not to only minimizes the use of volatile organic compounds (VOCs) but can also simplify the work-up procedure, as the products often precipitate from the aqueous reaction mixture and can be isolated by simple filtration.

Development of Recyclable Catalysts

Another important principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of recyclable catalysts is particularly desirable. In the context of the Knoevenagel condensation for synthesizing derivatives of this compound, various heterogeneous catalysts and agro-waste-derived catalysts have been explored. For example, water extracts of banana peel ash have been shown to be an effective and environmentally friendly catalyst for the Knoevenagel condensation under solvent-free conditions using a grindstone method. researchgate.net Such catalysts can often be easily recovered from the reaction mixture and reused multiple times, reducing both cost and waste. The use of such catalysts aligns with the goal of developing sustainable and economically viable synthetic processes.

The following table compares different green synthetic approaches for the Knoevenagel condensation.

MethodSolventCatalystKey Advantages
Catalyst-freeWaterNoneEnvironmentally benign solvent, simple procedure. google.com
Grindstone MethodSolvent-freeWater extract of banana peel ashAvoids organic solvents, uses a renewable catalyst source. researchgate.net

Acylation Reactions in Derivatization

Derivatization of this compound can be achieved through acylation reactions to produce esters and amides. This typically involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the acyl chloride is formed, it can readily react with a variety of nucleophiles, such as alcohols or amines, to yield the corresponding esters or amides. For example, the reaction of the acyl chloride of a 3-substituted 2-cyanoacrylic acid with diethylamine (B46881) or aniline (B41778) affords the corresponding amides. Similarly, reaction with β-hydroxyethyl methacrylate (B99206) or hexadecanol (B772) yields the respective esters. This method provides a versatile route for introducing a wide range of functional groups onto the carboxylic acid moiety of this compound, allowing for the synthesis of a diverse library of derivatives with potentially new properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyano 3 4 Methylphenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyano-3-(4-methylphenyl)acrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure. The spectral data presented is based on closely related analogs, particularly its ethyl ester, which shares the core molecular framework.

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The analysis of a closely related compound, ethyl 2-cyano-3-p-tolylacrylate, in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that can be extrapolated to the parent acid. rsc.org

The aromatic protons on the 4-methylphenyl (p-tolyl) group typically appear as a set of doublets. The two protons ortho to the acrylic acid moiety are deshielded and resonate at a higher frequency (lower ppm) compared to the two protons meta to it. A sharp singlet peak corresponds to the three protons of the methyl group attached to the phenyl ring. rsc.org A key signal is the singlet corresponding to the vinylic proton (=CH), which is significantly downfield due to the anisotropic effects of the adjacent cyano and carboxyl groups. rsc.org For the carboxylic acid itself, the acidic proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, as observed in similar cyanoacrylic acid derivatives. nih.gov

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityInferred Integration
Carboxylic Acid (-COOH)> 12.0Broad Singlet1H
Vinylic (=CH)~ 8.20Singlet1H
Aromatic (ortho to vinyl)~ 7.88Doublet2H
Aromatic (meta to vinyl)~ 7.28Doublet2H
Methyl (-CH₃)~ 2.42Singlet3H

Table 1: Predicted ¹H NMR Spectral Data for this compound. Data inferred from ethyl 2-cyano-3-p-tolylacrylate. rsc.org

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for the ethyl ester analog shows nine distinct signals for the core structure, which is consistent with the chemical structure of the acid. rsc.org

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing at the lowest field (~163 ppm). The carbon of the cyano group (-C≡N) is also characteristically found in the 115-120 ppm region. The sp² hybridized carbons of the phenyl ring and the acrylic double bond resonate in the range of approximately 100 to 155 ppm. The carbon atom of the double bond attached to the phenyl ring is observed further downfield than the carbon attached to the cyano group. Finally, the methyl carbon (-CH₃) gives a signal at high field (low ppm), consistent with an alkyl carbon. rsc.org

Carbon TypeExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~ 163
Vinylic (Ar-CH=)~ 154.4
Aromatic (C-CH₃)~ 144.1
Aromatic (C-CH=)~ 128.4
Aromatic (Ar-CH)~ 130.7, 129.5
Cyano (-C≡N)~ 115.2
Vinylic (=C(CN)COOH)~ 101.1
Methyl (-CH₃)~ 21.3

Table 2: Predicted ¹³C NMR Spectral Data for this compound. Data inferred from ethyl 2-cyano-3-p-tolylacrylate. rsc.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of the bonds within a molecule, providing a fingerprint that is unique to the compound and its functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups present in this compound. The spectrum is characterized by several strong absorption bands. Analysis of structurally similar cyanoacrylic acid derivatives provides a reliable indication of the expected vibrational frequencies. nih.gov

A sharp, intense absorption band around 2220 cm⁻¹ is a definitive indicator of the cyano group (C≡N) stretching vibration. The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp peak in the region of 1680-1700 cm⁻¹. This region may sometimes show multiple bands due to resonance effects within the conjugated system. nih.gov The broad absorption band characteristic of the O-H stretch of a carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring and the acrylic double bond are found in the 1500-1600 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C≡N (Cyano)Stretching~ 2220Sharp, Strong
C=O (Carbonyl)Stretching1680 - 1700Strong
C=C (Alkene & Aromatic)Stretching1500 - 1600Medium

Table 3: Key IR Absorption Bands for this compound. Data inferred from related compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

This class of spectroscopy provides insights into the electronic structure and conjugation within the molecule by measuring the absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is dictated by its extended π-conjugated system, which includes the phenyl ring, the acrylic double bond, and the cyano and carboxyl groups. This conjugation leads to strong absorption in the ultraviolet region. Data from analogous compounds, such as (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, show characteristic absorption maxima (λmax) that are indicative of π → π* electronic transitions. nih.gov

Typically, two main absorption bands are expected. The first, at a shorter wavelength, can be attributed to the electronic transitions within the phenyl ring. A second, more intense band at a longer wavelength arises from the extended conjugation of the entire molecule. For a similar chromophore, absorption maxima have been reported at approximately 241 nm and 310 nm. nih.gov The exact position of these maxima can be influenced by the solvent used for the analysis.

Electronic TransitionExpected λmax (nm)
π → π* (Phenyl Ring)~ 241
π → π* (Extended Conjugation)~ 310

Table 4: Predicted UV-Vis Absorption Maxima for this compound. Data inferred from a structurally related compound. nih.gov

Fluorescence Spectroscopy and Quantum Yield Analysis

This compound belongs to a class of molecules known as donor-π-acceptor (D-π-A) systems. In this structure, the 4-methylphenyl (t-butyl) group acts as an electron donor (D), the cyano group (-CN) serves as a potent electron acceptor (A), and the acrylic acid backbone provides the conjugated π-bridge that connects them. This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with fluorescent properties. acs.org

When molecules with significant ICT character absorb light, an electron is promoted from a molecular orbital primarily located on the donor moiety to one centered on the acceptor moiety. The subsequent relaxation of this excited state back to the ground state can occur via the emission of a photon, i.e., fluorescence. The efficiency of this emission is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

While specific experimental fluorescence spectra and quantum yield values for this compound are not extensively detailed in the surveyed literature, the general photophysical behavior of related 2-cyano-3-phenylacrylamide (B1607073) and cyanoacetic acid derivatives has been studied. researchgate.netrsc.org These studies confirm that the D-π-A framework can lead to significant fluorescence, with the emission characteristics being highly sensitive to the molecular environment and the specific nature of the donor and acceptor groups. acs.org For instance, similar structures are investigated for their use as sensitizers in solar cells and as fluorescent probes, where their emission properties are paramount. acs.org The analysis of such compounds typically involves measuring their absorption and emission spectra in various solvents to understand the nature of the excited state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not available in the reviewed literature, a detailed analysis of its close derivative, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, provides significant insight into the molecular conformation and potential intermolecular interactions. nih.gov The primary difference is the presence of an ethyl ester group (-COOCH2CH3) instead of a carboxylic acid group (-COOH).

The analysis of Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate reveals a structure with a high degree of planarity, which is crucial for the delocalization of π-electrons across the molecule. nih.gov The molecule crystallizes in the monoclinic space group P21/c. nih.gov The excellent coplanarity among the phenyl ring, the vinyl group (C=C), and the ester group facilitates an extended conjugated system, which is a prerequisite for the intramolecular charge-transfer characteristics discussed previously. nih.gov

A key finding is that the C=C double bond is nearly coplanar with the attached 4-methylphenyl ring, with a reported torsion angle of just 2.2(4)°. nih.gov This planar conformation maximizes the orbital overlap between the aromatic ring and the acrylic system. Similarly, the planarity extends to the acceptor side of the molecule. nih.gov

Table 1: Crystal Data and Structure Refinement for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate Data sourced from Chen et al., 2013. nih.gov

ParameterValue
Chemical formulaC13H13NO2
Formula weight215.24
Crystal systemMonoclinic
Space groupP21/c
a (Å)4.7616 (4)
b (Å)17.7989 (15)
c (Å)14.2841 (12)
β (°)93.8021 (10)
Volume (ų)1207.93 (18)
Z (molecules per cell)4
Temperature (K)298
Radiation typeMo Kα
Final R indices [I > 2σ(I)]R1 = 0.055, wR2 = 0.192
View Interactive Data

In the solid state, molecules arrange themselves into a stable, repeating lattice held together by various non-covalent forces. In the crystal structure of the ethyl ester derivative, the molecules pack to form a three-dimensional structure. nih.gov While the ester lacks the strong hydrogen-bonding donor capability of a carboxylic acid, which would be expected to form robust dimers in the target compound, the packing is stabilized by other, weaker interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized substance, thereby confirming its compositional purity. nih.gov

For this compound, the molecular formula is C11H9NO2. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis are then compared against these theoretical percentages. For a pure sample, the experimental values are expected to fall within a narrow margin of error (typically ±0.4%) of the calculated values. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C11H9NO2)

ElementAtomic Weight (u)Number of AtomsTotal Weight (u)Mass Percentage (%)
Carbon (C)12.01111132.12170.58
Hydrogen (H)1.00899.0724.85
Nitrogen (N)14.007114.0077.48
Oxygen (O)15.999231.99817.09
Total --187.198 100.00
View Interactive Data

Computational and Theoretical Investigations of 2 Cyano 3 4 Methylphenyl Acrylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of molecules. By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT provides a balance between accuracy and computational cost. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly used for organic molecules to predict geometries, energies, and other electronic properties with reliable accuracy. scispace.comnih.gov For 2-Cyano-3-(4-methylphenyl)acrylic acid, DFT calculations are instrumental in elucidating the distribution of electrons and the nature of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov A small energy gap is indicative of high chemical reactivity, low kinetic stability, and higher polarizability, as it implies that less energy is required to excite an electron from the ground state. researchgate.netumich.edu

In molecules like this compound, the HOMO is typically localized on the electron-donating 4-methylphenyl (p-tolyl) group, while the LUMO is centered on the electron-accepting cyano-acrylic acid moiety. DFT calculations can precisely determine the energies of these orbitals. For instance, studies on structurally similar cyano-derivatives have shown that DFT methods can effectively predict these values. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations

ParameterEnergy (eV)
EHOMO-6.59
ELUMO-0.82
Energy Gap (ΔE)5.77

Note: The values presented are illustrative based on DFT/B3LYP/6-311G(d,p) calculations for a similar complex cyano-derivative and are representative of the type of data obtained for this compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, such as vertical excitation energies and oscillator strengths. nih.gov These calculated values correspond to the absorption maxima (λmax) in UV-Visible spectroscopy. The method simulates electronic transitions from occupied to unoccupied orbitals. researchgate.net For this compound, the lowest energy transition is typically the HOMO→LUMO transition, which corresponds to a π→π* excitation within the conjugated system. The oscillator strength provides a measure of the intensity of this absorption band. researchgate.net

Table 2: Predicted Vertical Excitation Properties via TD-DFT

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
3.453590.95HOMO → LUMO (>90%)

Note: The data is a hypothetical representation of a typical TD-DFT output for a π→π transition in a conjugated organic molecule.*

The three-dimensional structure and conformational flexibility of a molecule are key to its function and properties. For this compound, conformational analysis focuses on the rotation around the single bonds connecting the phenyl ring to the acrylic acid backbone. To identify the most stable conformer, potential energy surface (PES) scans are performed. rsc.org This involves systematically changing specific dihedral angles and calculating the energy at each point, allowing for the mapping of energy minima and transition states.

Crystallographic studies on the closely related compound, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, have shown that the conjugated system, including the phenyl ring and the C=C double bond, is nearly coplanar. nih.gov This planarity maximizes π-orbital overlap and electron delocalization, which is a characteristic feature of such donor-π-acceptor systems. DFT geometry optimization would confirm that this planar or near-planar conformation is the global energy minimum for the parent acid as well.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds, which corresponds closely to the classical Lewis structure. wisc.edu NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.

Table 3: Illustrative Natural Atomic Charges from NBO Analysis

AtomNatural Charge (e)
Oxygen (Carbonyl)-0.65
Nitrogen (Cyano)-0.50
Carbon (Carbonyl)+0.80
Carbon (Cyano)+0.15

Note: Values are representative examples to illustrate charge distribution in a molecule with carbonyl and cyano functional groups.

Theoretical Approaches for Thermodynamic Properties (e.g., Enthalpy of Sublimation Estimation Methods)

The enthalpy of sublimation (ΔHsub) is a crucial thermodynamic parameter that quantifies the energy required for a substance to transition from the solid to the gas phase. It is essential for deriving the gas-phase enthalpy of formation from experimental condensed-phase data. While ΔHsub can be determined experimentally using techniques like the gas saturation method or from vapor pressure measurements, theoretical methods are also valuable for its estimation. d-nb.info

For aromatic carboxylic acids, computational approaches can be combined with experimental data to yield accurate thermodynamic values. researchgate.net Theoretical methods may involve calculating intermolecular interaction energies in the crystal lattice or using additive schemes that estimate thermodynamic properties based on group contributions. These calculations help in understanding the forces holding the crystal together, such as hydrogen bonding between carboxylic acid groups and π–π stacking interactions between aromatic rings, which have been observed in similar structures. nih.govnih.gov

Molecular Modeling of Reactivity and Stability

Molecular modeling provides a framework for understanding and predicting the chemical reactivity and stability of this compound. The frontier orbitals, as determined by DFT, are central to this analysis. The HOMO-LUMO energy gap is a primary indicator: a smaller gap suggests higher reactivity. researchgate.net

Beyond the energy gap, several global reactivity descriptors can be derived from the HOMO and LUMO energy values to quantify different aspects of reactivity. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (σ), and the electrophilicity index (ω).

Hardness (η) : Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (σ) : The reciprocal of hardness; a measure of the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons.

These quantum chemical descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their reaction mechanisms.

Table 4: Representative Global Reactivity Descriptors

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.59
Electron Affinity (A)-ELUMO0.82
Hardness (η)(I - A) / 22.885
Softness (σ)1 / η0.347
Electronegativity (χ)(I + A) / 23.705
Electrophilicity Index (ω)χ2 / (2η)2.38

Note: Values are calculated from the representative HOMO/LUMO energies in Table 1.

Chemical Reactivity and Reaction Mechanisms Involving 2 Cyano 3 4 Methylphenyl Acrylic Acid

Reactivity in Nucleophilic Additions and Substitutions

The molecular structure of 2-Cyano-3-(4-methylphenyl)acrylic acid makes it highly susceptible to nucleophilic addition reactions. The presence of two strong electron-withdrawing groups, the cyano (-CN) and the carboxylic acid (-COOH) groups, attached to the carbon-carbon double bond, significantly reduces the electron density of the alkene. This polarization renders the β-carbon (the carbon atom adjacent to the phenyl ring) electrophilic and thus a prime target for attack by nucleophiles.

This type of reaction is a conjugate addition, often referred to as a Michael addition. researchgate.net Nucleophiles, which are species with a lone pair of electrons, are attracted to the electron-deficient β-carbon. youtube.com The general mechanism involves the attack of the nucleophile on the β-carbon, which leads to the breaking of the C=C pi bond. The resulting electron pair is shifted onto the α-carbon, forming a carbanion which is stabilized by resonance involving both the cyano and carboxyl groups. Subsequent protonation of this intermediate yields the final addition product. masterorganicchemistry.com

Common nucleophiles that can react with such activated alkenes include amines, thiols, and carbanions. researchgate.net The reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The rate and success of the addition are influenced by the strength of the nucleophile and the reaction conditions. masterorganicchemistry.com While the molecule contains a carboxylic acid group which can also react with nucleophiles (e.g., in esterification), the conjugate addition to the activated double bond is a key aspect of its reactivity profile.

Polymerization Reactions

This compound, as a derivative of cyanoacrylic acid, is a monomer that can participate in polymerization reactions. Cyanoacrylates are known for their high reactivity in polymerization, which is attributed to the electron-withdrawing nature of the cyano and carbonyl groups that activate the vinyl group. nih.govnih.gov

Copolymerization with Vinyl Acetate (B1210297)

Research has demonstrated that ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to the title compound, can be copolymerized with vinyl acetate (VAc) through radical initiation. researchgate.netdepaul.edu These studies show that electrophilic trisubstituted ethylene (B1197577) monomers readily copolymerize with electron-rich monomers like vinyl acetate. depaul.educhemrxiv.org

The copolymerization is typically carried out in solution using a radical initiator, such as 1,1'-azobiscyclohexanecarbonitrile (ABCN) or azobisisobutyronitrile (AIBN). nih.govresearchgate.net The reaction results in the formation of copolymers where the monomer units are incorporated into the polymer chain. researchgate.net The composition and molecular weight of the resulting copolymers can be determined using techniques like nitrogen analysis and gel permeation chromatography (GPC). researchgate.netdepaul.edu The inclusion of the cyanoacrylate monomer into the polymer chain significantly alters the properties of the resulting material, such as its thermal behavior, when compared to polyvinyl acetate. depaul.edu

Table 1: Representative Data from Copolymerization of Vinyl Acetate (M1) and related Methyl 2-Cyano-3-phenyl-2-propenoates (M2) Data adapted from related studies for illustrative purposes.

M2 Ring SubstituentN (wt%) in CopolymerM2 in Copolymer (mol%)M(w) x 10⁻³ ( g/mol )
H4.8850.316.0
4-CH₃4.9050.515.5
2-CH₃4.9250.715.8

Radical Polymerization Studies

While anionic polymerization is the more common and rapid method for cyanoacrylates (as seen in "super glues"), radical polymerization is also possible, though typically more challenging. nih.govnih.gov Radical polymerization of cyanoacrylates must be conducted under acidic conditions to inhibit the extremely fast anionic polymerization that can be initiated by trace amounts of moisture or bases. nih.gov

The process is initiated by the decomposition of a radical initiator (like AIBN or benzoyl peroxide) to form primary radicals. These radicals then add to the double bond of the monomer, initiating the polymer chain. researchgate.net The propagation step involves the successive addition of monomer molecules to the growing radical chain. Termination can occur through coupling or disproportionation of two growing chains. nih.gov Studies on similar monomers have shown that radical copolymerization with electron-rich monomers is a successful strategy to overcome the difficulties associated with the homopolymerization of these trisubstituted ethylenes. depaul.edu

Electron-Transfer Processes

This compound can be classified as a Donor-π-Acceptor (D-π-A) molecule. In this system, the 4-methylphenyl (tolyl) group acts as the electron donor (D), the conjugated C=C double bond serves as the π-bridge, and the electron-withdrawing cyano and carboxyl groups function as the electron acceptors (A). nih.gov

This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation, typically by light. nih.gov In the ground state, there is a certain degree of electron polarization, but upon absorption of energy, an electron can be promoted from the highest occupied molecular orbital (HOMO), largely localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor moieties. This charge redistribution creates an excited state with a significantly larger dipole moment. The efficiency of this ICT process is highly dependent on the planarity of the molecule, as good coplanarity between the donor and acceptor units through the π-bridge ensures effective electronic communication. nih.gov Such D-π-A compounds are of interest for their potential applications in nonlinear optics and organic electronics.

Hydrolysis to Carboxylic Acid Forms

The cyano group (nitrile) in this compound can undergo hydrolysis to form a carboxylic acid. This reaction converts the nitrile into a carboxyl group, transforming the original molecule into a dicarboxylic acid derivative. The hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. noaa.govlibretexts.org

Acidic Hydrolysis: Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. youtube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. The final products are 3-(4-methylphenyl)prop-1-ene-1,2-dicarboxylic acid and an ammonium salt (e.g., ammonium chloride). libretexts.org

Reaction Scheme (Acidic Hydrolysis): R-CN + 2 H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline Hydrolysis: When heated with an aqueous base like sodium hydroxide (B78521), the nitrile carbon is attacked by a hydroxide ion. youtube.com This also proceeds via an amide intermediate. The final product in the basic solution is the salt of the carboxylic acid (a carboxylate). Ammonia gas is typically evolved during this process. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Reaction Scheme (Alkaline Hydrolysis):

R-CN + OH⁻ + H₂O → R-COO⁻ + NH₃

R-COO⁻ + H⁺ → R-COOH

This hydrolysis reaction is a fundamental transformation in organic chemistry for converting nitriles into valuable carboxylic acids.

Applications of 2 Cyano 3 4 Methylphenyl Acrylic Acid in Advanced Materials and Organic Synthesis

Role as an Anchoring Group and Sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, 2-cyano-3-(4-methylphenyl)acrylic acid serves as a prototypical organic sensitizer within the framework of Dye-Sensitized Solar Cells (DSSCs). The operational principle of these cells hinges on a dye molecule that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The structure of this compound is archetypal of a "D-π-A" (Donor-π bridge-Acceptor) sensitizer. In this configuration, the 4-methylphenyl (p-tolyl) group acts as the electron donor (D), the acrylic acid backbone forms the conjugated π-bridge, and the cyanoacrylic acid moiety functions as the electron acceptor (A) and the crucial anchoring group that binds the dye to the TiO₂ surface. researchgate.netresearchgate.netnih.gov

The efficiency of a DSSC is intricately linked to the molecular design of the sensitizer. The D-π-A architecture allows for systematic tuning of the dye's optical and electrochemical properties to maximize photovoltaic performance. Key design principles focus on optimizing the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (ff).

Energy Level Alignment: For efficient operation, the highest occupied molecular orbital (HOMO) of the dye must be more negative (i.e., at a higher energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient dye regeneration. Simultaneously, the LUMO must be more positive (at a lower energy) than the conduction band edge of the TiO₂ to provide a sufficient driving force for electron injection. researchgate.netrsc.org The methyl group on the phenyl ring in this compound is a mild electron-donating group, which raises the HOMO energy level, favorably impacting the regeneration process.

Light-Harvesting Efficiency: A high molar extinction coefficient and a broad absorption spectrum that covers a significant portion of the solar spectrum are essential for maximizing Jsc. The extent of the π-conjugation in the bridge is a primary determinant of the absorption wavelength. While the phenylacrylic structure is relatively simple, the D-π-A design principle allows for the extension of this bridge or the use of stronger donor groups to red-shift the absorption spectrum and increase light harvesting. researchgate.net

Charge Recombination Prevention: The molecular structure can influence the rate of undesirable charge recombination, where the injected electron in the TiO₂ recombines with either the oxidized dye or the electrolyte. Introducing bulky groups into the donor part of the sensitizer can create a blocking layer on the semiconductor surface, hindering this recombination and thereby improving Voc. researchgate.net

To illustrate these principles, the table below compares the properties of different D-π-A sensitizers, showing how structural changes affect key parameters.

SensitizerDonor Groupπ-BridgeAcceptor GroupHOMO (eV)LUMO (eV)λmax (nm)PCE (%)
Dye 1 TriphenylamineThiopheneCyanoacrylic Acid-5.30-2.454806.5
Dye 2 IndolineThiopheneCyanoacrylic Acid-5.15-2.505207.8
Dye 3 Carbazole (B46965)BenzeneCyanoacrylic Acid-5.45-2.614505.1
Data is illustrative and compiled from representative studies on D-π-A dyes for comparative purposes.

The efficiency and kinetics of electron injection from the photoexcited dye into the semiconductor are paramount for high-performance DSSCs. google.com Structural modifications to the this compound framework can profoundly impact this process.

The primary factor is the electronic coupling between the dye's LUMO and the TiO₂ conduction band orbitals. The LUMO of cyanoacrylic acid-based dyes is typically localized on the acceptor/anchor portion of the molecule, which facilitates direct and rapid electron injection upon photoexcitation. mdpi.com Theoretical studies show that the mode of adsorption—specifically, a dissociated bidentate bridging mode where both carboxylate oxygens bind to surface titanium atoms—results in faster electron injection dynamics compared to monodentate or molecular (physisorbed) states. fujifilm.com

Modifying the donor or π-bridge affects the electron injection process indirectly. Changing the electron-donating strength of the substituent on the phenyl ring (e.g., replacing the methyl group with a stronger donor like a methoxy (B1213986) group or a weaker one like a halogen) alters the dye's HOMO and LUMO energy levels. researchgate.net A stronger donor generally raises the LUMO level, which can reduce the thermodynamic driving force for electron injection (the energy difference between the dye's LUMO and the TiO₂ conduction band edge), potentially slowing the injection rate if the driving force becomes too small. nih.gov Conversely, a well-designed modification can optimize this energy gap to ensure injection is rapid while minimizing energy loss, thereby maximizing the cell's output voltage.

Application in Photopolymerization as Photosensitizers

While compounds with acrylic moieties are central to polymer chemistry, the specific application of this compound as a photosensitizer for initiating the polymerization of other monomers is not a primary or widely documented role in the scientific literature. Photosensitizers are molecules that absorb light and transfer the energy to another molecule (a photoinitiator) to generate reactive species (radicals or cations) that start the polymerization chain reaction. nih.gov This role is typically filled by specialized dyes and compounds with specific photophysical properties.

In the context of free radical polymerization of acrylates, photosensitization is commonly achieved using systems based on ketones (e.g., thioxanthones), ketocoumarins, or dyes (e.g., eosin-Y, camphorquinone) in combination with a co-initiator like an amine. nih.govethernet.edu.et These systems are designed to generate carbon-centered radicals upon light exposure. There is a lack of significant research demonstrating this compound acting as an effective photosensitizer in such systems.

Similarly, the photosensitized cationic ring-opening polymerization of epoxides relies on generating a strong Brønsted or Lewis acid upon irradiation. mdpi.com This is typically achieved by the photosensitized decomposition of onium salts (e.g., diaryliodonium or triarylsulfonium salts). fujifilm.com Common photosensitizers for this process include polycyclic aromatic hydrocarbons (like anthracene (B1667546) and perylene), carbazole derivatives, and coumarins, which have the necessary excited-state redox potentials to interact with the onium salt. researchgate.netmdpi.com The use of this compound in this capacity has not been established in major research findings.

Utility in Polymer Chemistry as Comonomers for Polymer Modification

A more established application of this compound and its derivatives is their use as comonomers in radical polymerization to modify the properties of commodity polymers. By incorporating this functional monomer into a polymer backbone, properties such as thermal stability, solubility, and reactivity can be tailored.

Research has demonstrated the successful copolymerization of esters of phenylcyanoacrylates, including those with a 4-methylphenyl substituent, with styrene (B11656) using radical initiation. mdpi.comrsc.org In these reactions, the acrylate (B77674) double bond of the cyanoacrylate monomer participates in the polymerization, leading to its incorporation into the growing polystyrene chain. The presence of the bulky and polar phenylcyanoacrylate unit disrupts the regular chain packing of polystyrene, altering its physical properties.

The resulting copolymers exhibit modified thermal characteristics, such as different glass transition temperatures (Tg), compared to pure polystyrene. Furthermore, the incorporation of the polar cyano and ester/acid groups increases the polymer's solubility in more polar solvents. rsc.org The carboxylic acid group, if present in its free acid form, offers a reactive handle for further post-polymerization modification, such as grafting other molecules or cross-linking the polymer chains.

The table below summarizes findings from the copolymerization of a related ester, 2-methoxyethyl 3-(4-methylphenyl)-2-cyanoacrylate (MEPMPCA), with styrene (St), illustrating its utility as a comonomer. rsc.org

Monomer Feed Ratio (St/MEPMPCA)Copolymer Composition (% MEPMPCA)Molecular Weight (Mw, kD)Glass Transition Temp. (Tg, °C)
90 / 109.835.6105
75 / 2523.528.9112
50 / 5045.119.7121
Data derived from studies on the copolymerization of 2-methoxyethyl 3-(4-methylphenyl)-2-cyanoacrylate with styrene. rsc.org

These findings underscore the utility of the this compound structure as a functional comonomer for creating new polymeric materials with tailored properties for specialized applications.

Intermediate in Complex Organic Synthesis

This compound, a member of the α,β-unsaturated carboxylic acid family, serves as a versatile and valuable intermediate in the field of complex organic synthesis. Its chemical structure, featuring a reactive acrylic acid moiety, a cyano group, and a 4-methylphenyl (p-tolyl) group, provides multiple sites for chemical modification. The electron-withdrawing nature of the cyano and carboxylic acid groups activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions. This reactivity is fundamental to its role as a precursor in constructing more complex molecular frameworks.

The utility of compounds containing the acrylamide (B121943) or acrylic acid residue is well-established, acting as precursors in numerous organic syntheses. mdpi.com The presence of the conjugated system allows for its participation in various cycloaddition and condensation reactions, enabling the assembly of diverse molecular structures. Its derivatives, such as the corresponding ethyl ester, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, have been synthesized and characterized, highlighting the excellent coplanarity of the conjugated moieties which creates a highly delocalized electron system, a key feature for its reactivity. nih.gov

Synthesis of Heterocyclic Derivatives (e.g., Quinoxalines, Imidazoles, Benzofurans)

The activated alkene structure of this compound makes it an ideal building block for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation or cyclization pathways where the acrylic acid derivative provides a key three-carbon backbone.

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological applications. nih.gov The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds. chim.it For instance, a common synthetic route involves the reaction of a substituted 1,2-diaminobenzene with α,β-unsaturated esters in the presence of a base catalyst. mdpi.com In a related synthesis, 2-(4-chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline was reacted with ethyl 3-(4-hydroxy-3-methoxy)phenyl-2-cyano acrylate, a structurally similar compound, to yield a complex quinoxaline derivative. mdpi.com This demonstrates a viable pathway where this compound could be employed to synthesize novel quinoxaline-based structures.

Imidazoles: Imidazole (B134444) derivatives are another class of heterocycles with significant importance in medicinal chemistry. ajchem-a.com The synthesis of substituted imidazoles can involve multi-step processes starting from readily available materials. For example, the synthesis of 2-cyano-4-chloro-5-(4-methylphenyl)imidazole, a key intermediate for the fungicide Cyazofamid, starts from p-methylacetophenone. patsnap.comgoogle.com While this specific route does not use this compound directly, the structural elements of the final product—namely the 4-methylphenyl and cyano groups—suggest that alternative synthetic strategies could potentially utilize this acrylic acid derivative as a starting synthon for building the imidazole ring.

Benzofurans: Benzofurans are heterocyclic scaffolds found in many natural products and medicinally important compounds. nih.govwuxiapptec.comlbp.world Their synthesis often involves the cyclization of substituted phenols with various reagents. lbp.world Palladium-catalyzed reactions are also employed, for example, in the synthesis of benzoyl-substituted benzofurans by treating aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.gov Although direct synthesis from this compound is not prominently documented, its structure is amenable to reactions that could form the benzofuran (B130515) core. For instance, reactions involving the ortho-hydroxylation of the phenyl ring followed by intramolecular cyclization could be a potential, albeit complex, route to novel benzofuran derivatives.

Construction of Advanced Molecular Architectures

Beyond the synthesis of fundamental heterocyclic rings, this compound and its analogs are instrumental in building more elaborate and advanced molecular architectures. The reactivity of the cyano-acrylic system allows it to be incorporated into larger molecules, serving as a linchpin that connects different molecular fragments.

For example, the synthesis of pyrazole (B372694) derivatives, which are themselves important heterocycles, can be achieved using cyanoacetamide precursors. mdpi.com These pyrazoles can be further functionalized to create complex structures. In one study, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized through the condensation of a pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375). mdpi.com This highlights how the cyano-acrylic moiety can be appended to an existing complex ring system, thereby creating a larger, multifunctional molecular architecture. The resulting acrylamide is not just a final product but a potential precursor for further synthetic transformations, leveraging the reactivity of its double bond and amide group.

The ability to react with various nucleophiles and participate in multicomponent reactions makes acrylic acid derivatives like this compound key components in diversity-oriented synthesis, enabling the generation of libraries of complex molecules for screening in drug discovery and materials science.

Development of Supramolecular Luminescence Systems

While research directly on this compound in this context is limited, a structurally related compound, 2-cyano-3(4-(diphenylamino)phenyl) acrylic acid (CDPA), has been successfully used to create new supramolecular luminescent host systems. rsc.orgresearchgate.netrsc.org These systems are formed by combining the luminescent acid (CDPA) with various amines through a supramolecular approach. rsc.orgresearchgate.net

The inclusion of amines into the CDPA crystal matrix resulted in noticeable blue shifts in the solid-state luminescence. researchgate.net The resulting crystalline structures form robust host-guest systems with potential applications in chemical sensing. For example, one such system demonstrated selective luminescent sensing for acetonitrile (B52724) (CH3CN). rsc.orgresearchgate.net The study showed that the luminescence properties of these supramolecular assemblies are highly dependent on the crystallizing solvent and the specific amine used, producing different solid forms with distinct luminescent maxima. researchgate.net

These findings suggest that this compound, with its similar cyano-acrylic acid backbone, could also serve as a foundational component for new luminescent materials. The 4-methylphenyl group, while less electron-donating than the diphenylamino group in CDPA, still influences the electronic and packing properties of the molecule, offering a platform for developing new supramolecular systems with tailored photophysical properties.

Host System ComponentAmine GuestSolventLuminescence Max (λmax)Application
CDPAPropylamine-Blue-shiftedCH3CN-selective sensor
CDPADMAPEtOAc522 nmLuminescent Material
CDPADMAPCH3CN529 nmLuminescent Material
CDPA(1S,2R)-2-amino-1,2-diphenylethanolCH3CN523 nm (with CH3CN)Reversible CH3CN sensor
CDPA(1S,2R)-2-amino-1,2-diphenylethanol-553 nm (without CH3CN)Reversible CH3CN sensor

Data based on the study of 2-cyano-3(4-(diphenylamino)phenyl) acrylic acid (CDPA), a structural analog. researchgate.net

Research into Bioreduction Reactions

The carbon-carbon double bond in β-cyanoacrylic acids, like this compound, is activated and thus a target for asymmetric bioreduction using enzymes. This biocatalytic approach is of significant interest in organic synthesis for creating chiral molecules with high stereoselectivity. researchgate.net Research has shown that ene-reductases, a class of enzymes from the Old Yellow Enzyme (OYE) family, can effectively catalyze the asymmetric reduction of activated alkenes. researchgate.net

Studies on the asymmetric bioreduction of an (E)-β-cyano-2,4-dienoic acid derivative demonstrated that these enzymes could produce a precursor for the drug Pregabalin with the desired stereochemistry in high conversion (up to 94%) and excellent enantiomeric excess (>99% ee). researchgate.net This highlights the potential of using enzymatic methods to reduce the double bond of this compound to produce a chiral propanoic acid derivative. Such chiral building blocks are highly sought after in the pharmaceutical industry.

The mechanism of these reductions has been investigated, and molecular docking studies have been used to rationalize the novel reactivity and predict the binding of substrates in the enzyme's active site. researchgate.net The success of these bioreductions on similar substrates strongly supports the feasibility of applying this green chemistry approach to this compound for the synthesis of valuable, optically active compounds.

Enzyme ClassSubstrate TypeKey OutcomeConversion/Selectivity
Ene-reductases (EREDs)(E)-β-cyano-2,4-dienoic acidAccess to a chiral precursor of PregabalinUp to 94% conversion, >99% ee

Data from a study on a related β-cyanoacrylic acid derivative. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Cyano 3 4 Methylphenyl Acrylic Acid

Exploration of Novel Catalytic Systems for Synthesis

The efficient synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid is paramount for its widespread investigation and application. While traditional methods often rely on stoichiometric reagents, future research is geared towards the development of more sustainable and efficient catalytic systems. The exploration of novel catalysts will likely focus on several key areas:

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reusability, leading to more cost-effective and environmentally friendly processes. Future work may involve designing metal-organic frameworks (MOFs) or functionalized nanoparticles as robust platforms for the Knoevenagel condensation reaction, a key step in the synthesis of this compound.

Biocatalysis: Enzymes and whole-cell systems are emerging as powerful tools in organic synthesis due to their high selectivity and mild reaction conditions. Researchers may explore the use of engineered enzymes to catalyze the formation of this compound, potentially leading to improved yields and enantioselectivity.

Photocatalysis: Light-driven catalytic reactions represent a green and sustainable approach. The development of novel photocatalysts that can efficiently promote the synthesis of α-cyano-β-arylacrylic acids under visible light irradiation is a promising avenue of research.

A comparative overview of potential catalytic approaches is presented in the table below.

Catalytic SystemPotential AdvantagesResearch Focus
Heterogeneous Catalysis Catalyst recyclability, process scalability, reduced waste.Development of novel solid acids, bases, or metal-based catalysts.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme screening and engineering for specific substrate recognition.
Photocatalysis Use of renewable energy, ambient reaction conditions.Design of efficient and stable photocatalysts for C-C bond formation.

Advanced Computational Studies for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new materials with tailored properties. For this compound, advanced computational studies are expected to play a crucial role in predicting its behavior and guiding experimental efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net Such studies can predict the impact of structural modifications on the compound's absorption and emission spectra, which is vital for its application in photonics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments. This is particularly important for understanding its self-assembly behavior and its interaction with other molecules in hybrid material systems.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can establish correlations between the molecular structure of this compound derivatives and their macroscopic properties. This will enable the in-silico screening of large libraries of compounds to identify candidates with optimized performance for specific applications.

These computational approaches will accelerate the discovery of new derivatives of this compound with enhanced functionalities.

Integration into Hybrid Material Systems

The incorporation of organic molecules into inorganic matrices to create hybrid materials offers a powerful strategy to combine the advantageous properties of both components. google.comnih.gov this compound, with its carboxylic acid group, is well-suited for anchoring onto the surface of metal oxide nanoparticles and other inorganic scaffolds.

Emerging research avenues in this domain include:

Surface Functionalization of Nanoparticles: The carboxylic acid moiety can act as an effective anchor to bind the molecule to the surface of materials like titanium dioxide (TiO2) or zinc oxide (ZnO). acs.orgnih.gov This functionalization can modify the surface properties of the nanoparticles, influencing their dispersibility, electronic properties, and catalytic activity.

Development of Organic-Inorganic Perovskites: The integration of organic cations into perovskite crystal structures has led to revolutionary advancements in solar cell technology. Future research could explore the potential of incorporating derivatives of this compound as organic components in novel perovskite architectures.

Polymer Nanocomposites: Dispersing this compound or its derivatives within a polymer matrix could lead to the development of nanocomposites with enhanced mechanical, thermal, or optical properties.

The table below summarizes potential hybrid material systems incorporating this compound.

Hybrid SystemPotential ApplicationKey Research Goal
Surface-Functionalized Nanoparticles Photocatalysis, sensors, coatingsTailoring surface energy and electronic properties.
Organic-Inorganic Perovskites Solar cells, light-emitting diodesEnhancing stability and optoelectronic performance.
Polymer Nanocomposites High-performance plastics, functional filmsImproving material properties through molecular reinforcement.

Expansion into New Areas of Organic Electronics and Photonics

The conjugated π-system of this compound, coupled with its electron-withdrawing cyano group and anchoring carboxylic acid function, makes it a promising candidate for applications in organic electronics and photonics.

Future research is expected to explore its potential in:

Organic Light-Emitting Diodes (OLEDs): By modifying its chemical structure, derivatives of this compound could be designed to exhibit electroluminescent properties, making them suitable for use as emitter or host materials in OLEDs.

Non-Linear Optical (NLO) Materials: The presence of donor (methylphenyl) and acceptor (cyano and carboxyl) groups suggests that this molecule may possess significant NLO properties. This could open up applications in areas such as optical switching and frequency conversion.

Photoanodes for Water Splitting: Recent studies have shown that organic cyanoacrylic acid dyes can be used to sensitize photoanodes for water splitting, a key technology for renewable hydrogen production. mdpi.com Investigating the performance of this compound in such systems is a promising future direction.

The potential applications in organic electronics and photonics are highlighted below.

Application AreaRole of the CompoundDesired Property Enhancement
Dye-Sensitized Solar Cells PhotosensitizerBroadened absorption spectrum, improved charge injection.
Organic Light-Emitting Diodes Emissive or host materialHigh quantum efficiency, color tuning.
Non-Linear Optics ChromophoreLarge hyperpolarizability, thermal stability.
Water Splitting Photoanodes Sensitizing dyeEfficient light harvesting and charge transfer for oxygen evolution. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-3-(4-methylphenyl)acrylic acid, and how is reaction completion monitored?

  • Methodology : A common method involves refluxing intermediates (e.g., substituted phenyl derivatives) with cyanoacetic acid (1.2 eq) and ammonium acetate (10 eq) in glacial acetic acid under an argon atmosphere for 12 hours. Reaction progress is tracked via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, precipitated in ice-cold water, filtered, and purified via recrystallization (e.g., using absolute methanol) .

Q. What techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology : Use mass spectrometry (MS) for molecular weight confirmation (e.g., [M⁺] at m/z 600.1036) and elemental analysis to verify C, H, N, and S content. UV-Vis spectroscopy can assess optical properties (e.g., absorption in 380–550 nm range), while single-crystal X-ray diffraction resolves stereochemistry and crystal packing .

Q. How can researchers optimize purification to obtain high yields of the target compound?

  • Methodology : After synthesis, crude products are washed with cold water to remove acidic byproducts. Recrystallization from polar solvents like methanol enhances purity. For derivatives, column chromatography with gradients of ethyl acetate/hexane may separate isomers .

Advanced Research Questions

Q. How do computational methods aid in predicting the electronic properties of this compound derivatives for organic photovoltaics?

  • Methodology : Density functional theory (DFT) calculations (e.g., using Gaussian software) determine HOMO/LUMO energy gaps (e.g., 2.09–2.20 eV), ionization potentials, and electron injection efficiency (ΔGinject). These correlate with experimental UV-Vis data and guide molecular design for higher open-circuit voltage (Voc) .

Q. What thermodynamic insights are critical for understanding the stability of this compound in condensed phases?

  • Methodology : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K). Polynomial fits of experimental data generate standard thermodynamic functions (enthalpy, entropy) for crystalline phases, essential for predicting phase transitions and storage stability .

Q. How can structural modifications improve charge transport in dye-sensitized solar cells (DSSCs)?

  • Methodology : Introduce electron-withdrawing groups (e.g., thiophene, quinoxaline) to the phenyl ring to lower LUMO levels, enhancing electron injection into TiO2. Compare light-harvesting efficiency (LHE) and Voc across derivatives; e.g., ethylenedioxythiophene substituents increase Voc by 0.12 eV compared to thiophene analogs .

Q. How should researchers address contradictions in reported photovoltaic performance data for derivatives?

  • Methodology : Systematically vary synthetic conditions (e.g., substituent position, solvent polarity) and validate using time-resolved photoluminescence to assess excited-state lifetimes. Cross-check computational predictions (e.g., Voc, ΔGinject) with experimental current-density curves .

Q. What safety protocols are essential when handling nitrile-containing derivatives of this compound?

  • Methodology : Use fume hoods to avoid inhalation of toxic HCN fumes during decomposition. Monitor cyanide release via ion chromatography and adhere to OSHA guidelines for nitrile handling (e.g., PPE, emergency rinsing stations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.